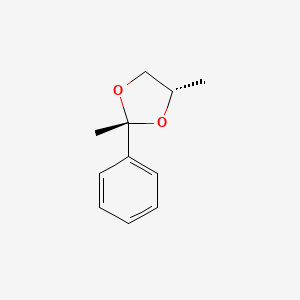
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.22766 g/mol . This compound is a derivative of dioxolane, which is a five-membered ring containing two oxygen atoms. The presence of the phenyl group and the specific stereochemistry (2R,4S) adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- typically involves the reaction of acetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then converted to the desired dioxolane compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Solvents like toluene or dichloromethane to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and catalyst control is common in industrial settings.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of phenylethanol or other alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: The parent compound without the phenyl and methyl groups.
2,4-Dimethyl-1,3-dioxolane: Similar structure but lacks the phenyl group.
2-Phenyl-1,3-dioxolane: Similar structure but lacks the methyl groups.
Uniqueness
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups. These structural features contribute to its distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
25687-77-8 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
(2R,4S)-2,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11+/m0/s1 |
InChI 键 |
CIHKNVXTQCYONS-GXSJLCMTSA-N |
手性 SMILES |
C[C@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |
规范 SMILES |
CC1COC(O1)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


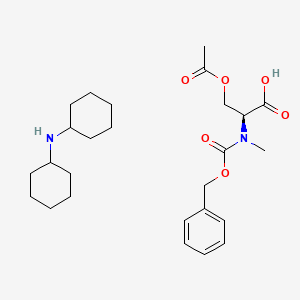
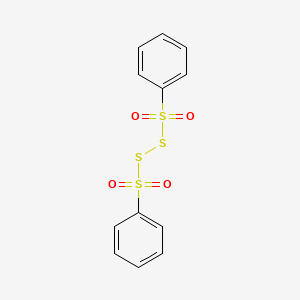
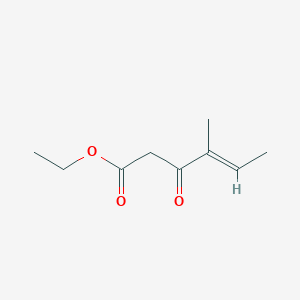
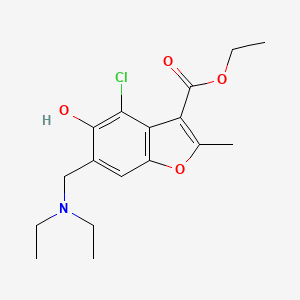
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

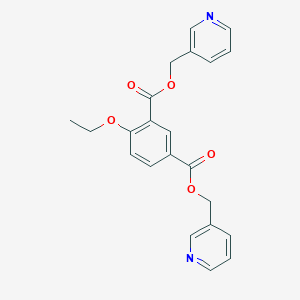
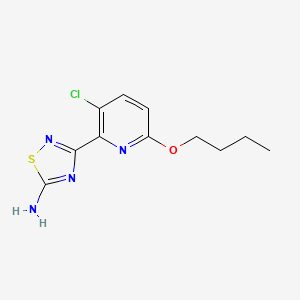

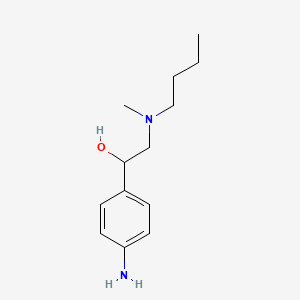
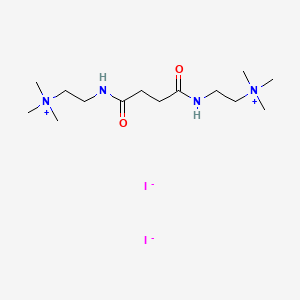
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
